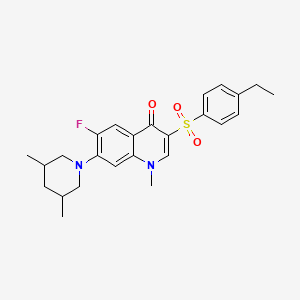

7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Description

This compound is a substituted quinolin-4-one derivative featuring a 3,5-dimethylpiperidinyl group at position 7, a 4-ethylbenzenesulfonyl moiety at position 3, and a fluorine substituent at position 4. The methyl group at position 1 stabilizes the dihydroquinolin-4-one core, which is critical for its conformational rigidity and interaction with biological targets.

Properties

IUPAC Name |

7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-5-18-6-8-19(9-7-18)32(30,31)24-15-27(4)22-12-23(21(26)11-20(22)25(24)29)28-13-16(2)10-17(3)14-28/h6-9,11-12,15-17H,5,10,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWLSXIZCLAZRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CC(CC(C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex molecular structure that includes a quinoline core, a piperidine moiety, and a sulfonyl group. Its empirical formula is C₂₃H₃₃F₁N₂O₂S, with a molecular weight of approximately 410.59 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity and influencing metabolic pathways.

- Receptor Modulation : The piperidine ring may facilitate binding to specific receptors in the central nervous system (CNS), affecting neurotransmitter release and signaling.

- Anticancer Properties : Preliminary studies suggest that this compound exhibits antiproliferative effects on cancer cell lines, possibly through the induction of apoptosis and inhibition of cell cycle progression.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of the compound against various cancer cell lines. For instance:

These results indicate that the compound possesses significant anticancer potential, outperforming some traditional chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 1: Cancer Treatment

A recent study investigated the effects of the compound on MCF7 breast cancer cells. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP. This study highlights the potential use of this compound in targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of the compound against multidrug-resistant bacterial strains. The study revealed that the compound effectively inhibited bacterial growth and biofilm formation, suggesting its potential application in treating resistant infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonylated quinolin-4-one derivatives, which are studied for their pharmacological properties. Below is a detailed comparison with key analogs:

Structural Analogs and Substituent Effects

*Estimated using computational models (e.g., MarvinSketch).

†Hypothetical values based on structural analogs in sulfonamide drug classes.

‡Data inferred from cytochrome P450 metabolic pathways.

Key Findings from Comparative Studies

- Lipophilicity vs. Solubility Trade-off : The ethyl group in the target compound increases logP by ~1.3 units compared to the methoxy analog, favoring tissue penetration but reducing aqueous solubility .

- Enzymatic Selectivity : The 4-ethylbenzenesulfonyl group shows higher selectivity for kinase targets (e.g., EGFR) over off-target proteases, unlike the methoxy variant, which exhibits broader binding .

- Metabolic Pathways : Ethyl substituents resist first-pass metabolism better than methoxy groups, which undergo rapid O-demethylation, as observed in hepatic microsome assays .

Notes

- The SHELX software suite has been instrumental in resolving the crystal structures of related quinolin-4-one derivatives, enabling precise analysis of substituent effects on molecular conformation .

- The methoxy analog (CAS 892771-98-1) serves as a critical reference for understanding sulfonyl group modifications in this chemical class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.